7-Bromo-2-(1-piperazinyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline family, which is characterized by its fused nitrogen-containing ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The molecular formula for 7-bromo-2-(1-piperazinyl)quinoxaline is , and it has a molecular weight of approximately 288.13 g/mol .
Quinoxalines, including 7-bromo-2-(1-piperazinyl)quinoxaline, are classified as nitrogen-containing heterocycles. They are recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the piperazine moiety enhances the compound's bioactivity and solubility, making it a valuable scaffold in drug design .
The synthesis of 7-bromo-2-(1-piperazinyl)quinoxaline typically involves several steps:
A specific method described in recent literature involves using indium as a reducing agent under acidic conditions to facilitate the cyclization process efficiently .
The molecular structure of 7-bromo-2-(1-piperazinyl)quinoxaline features:
The bond lengths and angles are critical for understanding the compound's reactivity and interactions with biological targets. For instance, the C–Br bond length is approximately 1.901 Å, while C–C bonds within the rings typically range from 1.490 Å to 1.541 Å .
7-Bromo-2-(1-piperazinyl)quinoxaline can participate in various chemical reactions:
These reactions are vital for modifying the compound to enhance its therapeutic efficacy or reduce toxicity .
The mechanism of action for 7-bromo-2-(1-piperazinyl)quinoxaline involves its interaction with specific biological targets such as enzymes or receptors:
The physical properties of 7-bromo-2-(1-piperazinyl)quinoxaline include:
Chemical properties include:
7-Bromo-2-(1-piperazinyl)quinoxaline has several applications in scientific research:
Quinoxaline's electron-deficient nature complicates direct electrophilic bromination, often leading to N-bromide complexes or mixtures of regioisomers [1]. Modern strategies overcome this through substrate engineering and reagent selection:
Table 1: Comparative Analysis of Quinoxaline Bromination Methods
Brominating Agent | Positional Selectivity | Yield Range (%) | Key Reaction Conditions |
---|---|---|---|
TBATB | C3-monobromination | 85–92 | CH₂Cl₂, 25°C, 1–2 h |
Br₂/TfOH | C5/C8-dibromination | 90–95 | TfOH (1.5 eq), 0°C to RT, 4 h |
NBS | C1/C3-dibromination | 75–80 | DMF, 80°C, 12 h |
The Pd-catalyzed C–N bond formation between bromoquinoxalines and piperazines is pivotal for constructing the target molecule. Key advances include:
Table 2: Catalyst Systems for Piperazinyl Coupling with Bromoquinoxalines
Catalyst/Ligand | Base/Solvent | Yield (%) | Reaction Time |
---|---|---|---|
Pd₂(dba)₃/BINAP | NaOt-Bu, toluene | 85 | 12 h at 100°C |
Pd(OAc)₂/XPhos | K₃PO₄, dioxane | 92 | 6 h at 80°C |
Pd-PEPPSI-IPentAn | Cs₂CO₃, THF | 88 | 8 h at 70°C |
Microwave irradiation significantly accelerates key steps in the synthesis:
Table 3: Microwave vs. Conventional Synthesis of Quinoxaline Intermediates
Reaction Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Nitro reduction | 12 h, RT, 85% yield | 20 min, 300 W, 95% yield | +10% |
Lactam formation | 10 h, reflux, 75% yield | 20 min, 450 W, 92% yield | +17% |
Piperazinyl coupling | 24 h, 100°C, 80% yield | 1 h, 150°C, 90% yield | +10% |
Quinoxaline N-oxides serve as versatile intermediates for late-stage diversification:
Table 4: N-Oxide Directed Functionalization Strategies
Directing Group | Reagent | Positional Selectivity | Key Product |
---|---|---|---|
N-oxide | Br₂, CHCl₃ | C5-bromination | 5-Bromo-2-piperazinylquinoxaline |
N-oxide | Rh₂(esp)₂, hν | Furan annulation | Pyrrolo[2,3-b]quinoxaline |
N-oxide | Ac₂O, 80°C | C3-acetoxylation | 3-Acetoxy-2-piperazinylquinoxaline |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: